molecular formula C18H16ClN3O2S B3893606 3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B3893606
M. Wt: 373.9 g/mol
InChI Key: NBFCOQPCJZJWQI-KEBDBYFISA-N
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Description

Structural Features and Synthesis
3,4-Dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a hydrazone derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzaldehyde moiety. Its molecular structure includes:

  • IUPAC Name: 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one (as per a structurally related compound in ).
  • Key Functional Groups: Thiazole ring, hydrazone linkage, 3,4-dimethoxybenzaldehyde, and 4-chlorophenyl substituent.

The synthesis involves multi-step reactions, typically starting with the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization (). Similar hydrazones, such as those with quinoline cores (e.g., 3,4-dimethoxybenzaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone), are synthesized via refluxing hydrazine derivatives with aldehydes in acetic acid ().

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-23-16-8-3-12(9-17(16)24-2)10-20-22-18-21-15(11-25-18)13-4-6-14(19)7-5-13/h3-11H,1-2H3,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFCOQPCJZJWQI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a synthetic compound that has garnered attention for its potential biological activities. This hydrazone derivative combines structural features that may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C20H21ClN3O3S
  • Molecular Weight: 383.5 g/mol
  • IUPAC Name: N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • InChI Key: FWMMBIDUAVSZGZ-CIAFOILYSA-N

Hydrazones like this compound are known to interact with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, while the aromatic rings and thiazole group may participate in π-π interactions and hydrogen bonding, influencing binding affinities to target molecules .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have shown cytotoxicity in vitro against human cancer cell lines such as HCT-116 and PC-3 . The mechanism often involves the inhibition of cellular pathways crucial for tumor growth.

Antioxidant Properties

The antioxidant activity of similar hydrazones has been evaluated using assays such as the DPPH radical scavenging method. Compounds in this class demonstrated significant radical scavenging capabilities, suggesting potential protective effects against oxidative stress-related diseases .

Enzyme Inhibition

Hydrazones have been studied for their ability to inhibit enzymes like tyrosinase, which is involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Some analogs showed stronger tyrosinase inhibitory activities than conventional inhibitors like kojic acid .

Case Studies

StudyFindings
Antitumor Activity Analog compounds exhibited IC50 values ranging from 13.62 mM to 21.74 mM against SNB-19 and PC-3 cell lines respectively .
Antioxidant Activity At a concentration of 25 µM, some hydrazones showed radical scavenging activity ranging from 32.0% to 87.3%, compared to ascorbic acid's 76% .
Enzyme Inhibition Certain derivatives inhibited cellular tyrosinase activity significantly in B16F10 cells with IC50 values as low as 0.08 µM .

Scientific Research Applications

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives, including hydrazones like 3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer) .

Enzyme Inhibition

Thiazole-based compounds have been identified as inhibitors of specific protein kinases, which are crucial in cancer progression. The compound's structure allows it to interact with enzyme active sites effectively. For example, studies have demonstrated that similar thiazole derivatives can inhibit DYRK1A kinase with low IC50 values, suggesting potential for developing targeted cancer therapies .

Synthetic Methodologies

The synthesis of this compound typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is generally conducted in an organic solvent under reflux conditions. The following steps outline the synthesis process:

  • Reagents Preparation : Obtain 3,4-dimethoxybenzaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine.
  • Reaction Setup : Dissolve the aldehyde and hydrazine in ethanol or methanol.
  • Heating : Reflux the mixture for several hours to facilitate the condensation reaction.
  • Cooling and Isolation : Allow the reaction mixture to cool and filter the precipitated product.
  • Purification : Purify the product through recrystallization from a suitable solvent.

Material Science Applications

Beyond biological applications, thiazole derivatives have been explored for their potential use in materials science. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their ability to stabilize charge carriers .

Study on Anticancer Properties

A recent study evaluated a series of thiazole hydrazones for their anticancer activity against various cell lines. Among these compounds, those similar to this compound exhibited notable cytotoxicity with IC50 values in the nanomolar range against specific tumor types . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Investigation of Protein Kinase Inhibition

Another notable case involved synthesizing a library of thiazole derivatives and testing them for inhibition against DYRK1A kinase. The study found that modifications on the thiazole ring significantly influenced inhibitory activity, providing insights into structure-activity relationships that could guide future drug design efforts targeting similar pathways involved in oncogenesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, heterocyclic cores, and biological activity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Structure Substituents/Heterocycles Unique Attributes Biological Implications References
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Methylsulfonyl group on benzamide; thiazole core Increased lipophilicity due to methylsulfonyl group Altered receptor binding compared to chlorophenyl analogs
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Phenoxybenzamide substituent Enhanced π-π stacking potential Improved pharmacokinetic profiles
3,4-Dimethoxybenzaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone Quinoline core; trifluoromethyl groups Coplanar quinoline-benzene arrangement; hydrogen-bonding network Antimicrobial activity (vs. Mycobacterium tuberculosis)
Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone Coumarin-thiazole hybrid Fluorescent properties; extended conjugation Potential in photodynamic therapy
4-(4-Chlorophenyl)-2-(triazolyl-pyrazolyl)thiazole () Triazole-pyrazole-thiazole hybrid Non-planar fluorophenyl group in crystal lattice Structural versatility in crystallography

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methylsulfonyl or phenoxy substituents (). Methoxy Groups: The 3,4-dimethoxybenzaldehyde moiety improves solubility and hydrogen-bonding capacity, critical for interactions with biological targets ().

Heterocyclic Core Modifications: Replacement of thiazole with quinoline () introduces antimicrobial activity but reduces planarity due to trifluoromethyl groups. Coumarin-thiazole hybrids () exhibit fluorescence, absent in the target compound, suggesting divergent applications.

Physical Properties :

  • Crystallinity and hydrogen-bonding networks (e.g., C–H⋯F interactions in ) differ significantly between analogs. The target compound’s crystallinity is influenced by its methoxy and chlorophenyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone?

  • Methodology :

  • Thiazole ring formation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form the hydrazone intermediate. Cyclization with 4-(4-chlorophenyl)-thiazole precursors can be achieved via reflux in DMSO or DMF for 18–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (water-ethanol mixture) to isolate the product, achieving yields of ~60–65% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR (¹H/¹³C): Confirm hydrazone linkage (N–H proton at δ 10–12 ppm) and aromatic substituents (δ 6.5–8.5 ppm) .
  • IR : Identify C=N (1600–1650 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretching vibrations .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~414) .
  • Elemental analysis : Ensure purity (>98%) by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this hydrazone derivative?

  • Approach :

  • Standardized assays : Compare results across identical protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to eliminate variability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate structure-activity relationships .
  • Mechanistic studies : Use molecular docking to assess binding affinity with target enzymes (e.g., topoisomerase II for anticancer activity) .

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Kinetic studies : Monitor degradation via HPLC at 25–60°C and pH 2–10 to determine half-life .
  • Solvent effects : Test stability in polar (DMSO) vs. nonpolar (toluene) solvents to identify optimal storage conditions .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life under controlled humidity .

Q. How does the hydrazone linkage influence the compound’s electronic and steric properties in supramolecular interactions?

  • Advanced techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between hydrazone and methoxy groups) .
  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets .
  • TGA/DSC : Assess thermal stability and phase transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 2
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3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

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